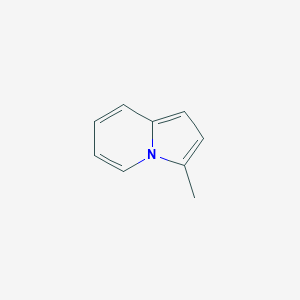

3-Methylindolizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-5-6-9-4-2-3-7-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKDCKOWQNJDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342519 | |

| Record name | 3-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-10-0 | |

| Record name | 3-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activities of 3-Methylindolizine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a bicyclic aromatic heterocycle and an isomer of indole, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. Among its derivatives, those bearing a methyl group at the 3-position have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 3-methylindolizine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to cater to researchers, scientists, and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. The primary mechanism of evaluation often involves in vitro cytotoxicity assays against various cancer cell lines.

Quantitative Data: Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth. The following table summarizes the reported IC₅₀ values for various this compound derivatives against different human cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 (3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | >100 | [1] |

| MCF7 (Breast) | 87.5 | [1] | |

| HCT116 (Colon) | >100 | [1] | |

| 2 (3-methyl-1-[(4-(pyrimidin-2-yl)piperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | 16.3 | [1] |

| MCF7 (Breast) | 18.2 | [1] | |

| HCT116 (Colon) | 20.1 | [1] | |

| 3 (3-methyl-1-[(4-benzylpiperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | 15.8 | [1] |

| MCF7 (Breast) | 17.5 | [1] | |

| HCT116 (Colon) | 19.3 | [1] | |

| 4 (3-methyl-1-[(4-(diphenylmethyl)piperazin-1-yl)methyl]-1H-indole) | HUH7 (Liver) | 12.5 | [1] |

| MCF7 (Breast) | 13.7 | [1] | |

| HCT116 (Colon) | 15.8 | [1] | |

| 5-Fluorouracil (Reference) | HUH7 (Liver) | 20.3 | [1] |

| MCF7 (Breast) | 22.4 | [1] | |

| HCT116 (Colon) | 25.1 | [1] | |

| 2-(4-chlorophenyl)-3-methyl-1H-benzo[g]indole | Various | Cytotoxic at 10 µM | [2] |

| 2-(4-methoxyphenyl)-3-methyl-1H-benzo[g]indole | Various | Cytotoxic at 10 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Potential Anticancer Mechanism

While specific signaling pathways for this compound derivatives are still under extensive investigation, related indole compounds are known to modulate key cancer-related pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades[3]. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Potential PI3K/Akt/mTOR signaling pathway targeted by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Certain indolizine derivatives have shown promise as inhibitors of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. The IC₅₀ values for COX-2 inhibition are presented below.

| Compound ID/Structure | Enzyme | IC₅₀ (µM) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | [4] |

| Diethyl 3-benzoyl-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 10.21 | [4] |

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 7.23 | [4] |

| Diethyl 3-(4-methylbenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 8.92 | [4] |

| Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate | COX-2 | 12.51 | [4] |

| Indomethacin (Reference) | COX-2 | 6.84 | [4] |

Experimental Protocol: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay typically measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid and a heme cofactor. The intensity of the color produced is proportional to the enzyme activity.

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of the this compound test compounds to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.

-

Kinetic Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) over a period of time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the rate of the reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: COX-2 in Inflammation

The inhibition of COX-2 by this compound derivatives directly impacts the inflammatory cascade by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives have shown potential in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |

| Compound 1f | Escherichia coli | 50 | [5] |

| Pseudomonas aeruginosa | 50 | [5] | |

| Candida albicans | 100 | [5] | |

| Compound 1g | Escherichia coli | 50 | [5] |

| Pseudomonas aeruginosa | 50 | [5] | |

| Compound 2f | Escherichia coli | 50 | [5] |

| Pseudomonas aeruginosa | 50 | [5] | |

| Compound 2g | Escherichia coli | 50 | [5] |

| Pseudomonas aeruginosa | 50 | [5] | |

| Candida albicans | 100 | [5] | |

| Ampicillin (Reference) | Escherichia coli | - | [5] |

| Griseofulvin (Reference) | Candida albicans | - | [5] |

Note: Specific structures for compounds 1f, 1g, 2f, and 2g were not detailed in the abstract.

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used technique to evaluate the antimicrobial activity of a compound.

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a uniform layer of a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth.

-

Seeding the Plate: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Workflow Diagram: Antimicrobial Screening

The following diagram illustrates the general workflow for screening compounds for antimicrobial activity.

Caption: General workflow for antimicrobial susceptibility testing using the agar well diffusion method.

Conclusion

This compound derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their potential as leads for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and advance these compounds through the drug discovery pipeline. This guide serves as a foundational resource for researchers dedicated to exploring the pharmacological landscape of this compound derivatives.

References

- 1. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Core Photophysical Principles of Indolizine Fluorophores

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Indolizines

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and fluorescent properties of the indolizine scaffold. Indolizine, a nitrogen-containing heterocyclic compound isomeric to indole, serves as a versatile precursor for a wide range of fluorescent molecules with applications in bioimaging, sensing, and materials science.[1][2] Its unique electronic structure allows for systematic tuning of its optical properties, making it a subject of intense research.[3][4][5] This document details the structure-property relationships, quantitative photophysical data, and the experimental protocols necessary for the characterization of these powerful fluorophores.

The fluorescence of indolizine derivatives is governed by their electronic structure, which can be rationally engineered to achieve a wide array of photophysical outcomes.[5][6] The core skeleton is inherently fluorescent, and its properties are highly sensitive to the nature and position of substituents.

Structure-Property Relationships

Systematic studies, particularly on the "Seoul-Fluor" platform, have demonstrated that the emission wavelength and quantum yield of indolizine-based fluorophores can be predictably tuned.[5][6] The key to this tunability lies in the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine ring system.[7]

-

Intramolecular Charge Transfer (ICT): A primary mechanism governing the fluorescence of many indolizine derivatives is Intramolecular Charge Transfer (ICT).[7] In a typical "push-pull" system, an EDG (the "push") and an EWG (the "pull") are placed at different positions on the conjugated system. Upon photoexcitation, electron density moves from the donor to the acceptor, creating a charge-separated excited state. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the electronic nature of the substituents and the polarity of the surrounding environment.[5][7]

-

Wavelength Tuning: By modifying substituents, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely controlled.[7]

-

Introducing EDGs (e.g., N,N-dimethylamino) tends to raise the HOMO energy level, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift in both absorption and emission spectra.[7]

-

Introducing EWGs (e.g., acetyl, aldehyde, ester) can stabilize the LUMO state, which also reduces the energy gap and contributes to a red shift.[7]

-

This systematic perturbation allows for the development of fluorophores that span the visible spectrum, from blue to red-orange (approx. 420–613 nm).[6][7]

-

The relationship between substituent effects and photophysical properties is visualized in the diagram below.

References

- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. Systematic Exploration of Indolizine-Based Small Fluorescent Molecules ... - Youngjun Lee - Google Libros [books.google.co.cr]

- 5. Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Methylindolizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical predictions with data from closely related analogs to offer a robust analytical framework. The methodologies presented herein are foundational for the structural elucidation and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from known data of indolizine, 1-methylindolizine, and general principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 | 7.2 - 7.4 | s | - | Expected to be a singlet due to the adjacent methyl group. |

| H-2 | 6.4 - 6.6 | s | - | Expected to be a singlet. |

| H-5 | 7.8 - 8.0 | d | 6.5 - 7.5 | Typically the most downfield proton of the pyridine ring. |

| H-6 | 6.6 - 6.8 | t | 6.5 - 7.5 | Coupled to H-5 and H-7. |

| H-7 | 7.0 - 7.2 | t | 6.5 - 7.5 | Coupled to H-6 and H-8. |

| H-8 | 7.4 - 7.6 | d | 8.5 - 9.5 | Coupled to H-7. |

| 3-CH₃ | 2.3 - 2.5 | s | - | Methyl group protons. |

Predicted values are based on analogies with indolizine and its derivatives. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 115 - 120 | |

| C-2 | 110 - 115 | |

| C-3 | 125 - 130 | Substituted with a methyl group. |

| C-5 | 125 - 130 | |

| C-6 | 112 - 117 | |

| C-7 | 120 - 125 | |

| C-8 | 118 - 123 | |

| C-8a | 135 - 140 | Bridgehead carbon. |

| 3-CH₃ | 15 - 20 | Methyl group carbon. |

Predicted values are based on analogies with indolizine and its derivatives. Solvent: CDCl₃.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| [M]⁺ (Molecular Ion) | m/z 131 | Expected to be the base peak in EI-MS due to the aromatic nature. |

| Major Fragments | m/z 116, 104, 78 | [M-CH₃]⁺, loss of HCN from [M-CH₃]⁺, and pyridine fragment. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (CH₃) | Medium |

| 1640 - 1580 | C=C stretching (aromatic ring) | Strong |

| 1500 - 1400 | C=C stretching (aromatic ring) | Medium-Strong |

| 1380 - 1370 | CH₃ bend | Medium |

| 800 - 650 | C-H out-of-plane bend | Strong |

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: 0 to 220 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts.

-

Assign chemical shifts for all peaks in the ¹³C spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Acquisition:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of this compound.

-

The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

-

Set the mass spectrometer to scan a mass range of m/z 40-300.

-

Typical EI source parameters:

-

Ionization energy: 70 eV

-

Source temperature: 230 °C

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.[1]

-

Compare the obtained spectrum with a database if available.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C, and other relevant bonds.[2]

-

Correlate the observed bands with the known structure of this compound.

Visualization of Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

This diagram illustrates the logical flow from the synthesis and purification of this compound to its comprehensive analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

References

A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are found in numerous natural products, known as indolizidine alkaloids, and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system-depressant properties.[2][3] Furthermore, the unique photophysical characteristics of the indolizine core have led to its investigation in organic light-emitting devices (OLEDs) and as biological fluorescent probes.[1][3] This guide provides a comprehensive historical overview of the synthetic methodologies developed to construct this important heterocyclic system, from the seminal classical reactions to the sophisticated transition metal-catalyzed strategies of the modern era.

The Dawn of Indolizine Synthesis: Classical Approaches

The journey into indolizine chemistry began in the late 19th and early 20th centuries. The first report mentioning the core structure dates back to 1890 by Angeli, but it was the pioneering work of Scholtz and Tschitschibabin that laid the foundational groundwork for its synthesis.[2][4][5][6]

The Scholtz Reaction (1912)

The first successful synthesis of the parent indolizine molecule was reported by Scholtz in 1912.[4][5][6] The reaction involved heating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C).[4][5] This process yielded a product initially named "picolide," which, upon acid hydrolysis, afforded the indolizine core.[4][5][6] There was initial confusion regarding the structure of "picolide," but it was later correctly identified by Tschitschibabin as 1,3-diacetylindolizine, solidifying the Scholtz reaction as a viable, albeit harsh, route to indolizines.[4]

The Tschitschibabin (Chichibabin) Reaction

Considered one of the most classical and practical methods for indolizine synthesis, the Tschitschibabin reaction involves the base-induced intramolecular cyclization of α-acylated N-pyridinium salts.[3][7][8] This method offers a more general approach compared to the Scholtz reaction and allows for the preparation of various 2-alkyl or 2-aryl substituted indolizines.[9] The reaction proceeds via the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring system.

The Cycloaddition Era: A Paradigm Shift in Versatility

A significant leap in the synthesis of functionalized indolizines came with the application of cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This approach remains one of the most convergent and widely used strategies to date.[1][10][11]

1,3-Dipolar Cycloaddition of Pyridinium Ylides

First utilized for indolizine synthesis in 1961 by Boekelheide and Fahrenholtz, this powerful method involves the reaction of a pyridinium ylide (a 1,3-dipole) with a dipolarophile, typically an electron-deficient alkene or alkyne.[4][11] The pyridinium ylides are conveniently generated in situ from the corresponding pyridinium salts by treatment with a base.[12]

-

With Alkynes: The reaction with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is straightforward and directly yields the aromatic indolizine.[13]

-

With Alkenes: When using activated alkenes as dipolarophiles, the initial cycloaddition forms a tetrahydroindolizine intermediate. A subsequent oxidation step is required to achieve aromatization and form the final indolizine product.[1][12]

This methodology's primary advantage is its modularity, allowing for diverse substitution patterns on the indolizine core by simply varying the pyridine precursor, the α-halocarbonyl compound used for quaternization, and the dipolarophile.[10][13]

The Modern Toolkit: Transition Metal Catalysis and Novel Strategies

Over the past two decades, the field of indolizine synthesis has been revolutionized by the advent of modern organic chemistry techniques, especially transition metal catalysis. These new methods have enabled the construction of previously inaccessible substitution patterns under milder conditions and with greater efficiency.[1][14]

Palladium, Copper, and Gold-Catalyzed Reactions

Transition metals have been employed to catalyze a variety of cyclization and cross-coupling reactions to form the indolizine skeleton.

-

Palladium-Catalyzed Reactions: Palladium catalysts are used in Sonogashira cross-coupling/cycloisomerization sequences and carbopalladation/cyclization cascades to construct polycyclic indolizine systems.[1][12] Multicomponent syntheses using palladium-catalyzed carbonylation have also been developed to rapidly generate molecular diversity.[15]

-

Copper-Catalyzed Reactions: Copper salts have proven effective in mediating oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins or alkynes.[12] These methods often proceed in a single pot, combining multiple bond-forming events.[12][13]

-

Gold-Catalyzed Reactions: Gold catalysts excel at promoting the cycloisomerization of 2-alkynylpyridine derivatives, providing a powerful route to various substituted indolizines.[1]

Other Modern Approaches

Beyond transition metal catalysis, several other innovative strategies have emerged:

-

Oxidative Annulation: Many modern methods starting from 2-alkylpyridines rely on an oxidative cyclization step, often mediated by reagents like iodine or simply atmospheric oxygen, to achieve aromatization.[1]

-

Intramolecular Cyclization: The cyclization of appropriately functionalized pyridines, such as propargylic pyridines, remains a viable strategy, with methods developed that proceed without transition metals.[1][12][16]

-

Synthesis from Pyrrole Scaffolds: While less common, the construction of the pyridine ring onto a pre-existing pyrrole core, akin to a Paal-Knorr synthesis, offers an alternative disconnection approach.[1][14][17][18] This involves the annulation of pyrrole derivatives with suitable C4 building blocks.[1]

Data Presentation: Comparison of Key Synthesis Methods

The following tables summarize the reaction parameters for several key historical and modern indolizine synthesis methods.

Table 1: Classical Indolizine Synthesis Methods

| Reaction Name | Starting Materials | Reagents/Conditions | Product Substitution | Yield Range |

| Scholtz Reaction | 2-Methylpyridine, Acetic Anhydride | Heat (200-220°C), then acid hydrolysis | Parent Indolizine | Low |

| Tschitschibabin Reaction | Pyridine, α-Haloketone | 1. Quaternization 2. Base (e.g., NaHCO₃) | 2-Aryl/Alkyl | Good |

| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Alkyne (e.g., DMAD) | Base (e.g., K₂CO₃) | 1,2,3-Trisubstituted | Moderate to High |

| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Alkene | Base, then Oxidant (e.g., MnO₂) | Variably Substituted | Moderate to Good |

Table 2: Modern Indolizine Synthesis Methods

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Substitution | Yield Range |

| Cu-Catalyzed Oxidative Cyclization | 2-(Pyridin-2-yl)acetate, Olefin | CuI, I₂ | 1,3-Di or 1,2,3-Trisubstituted | Good |

| Au-Catalyzed Cycloisomerization | 2-(1-Alkynyl)pyridine derivative | Au-catalyst (e.g., IPrAuCl/AgNTf₂) | Variably Substituted | Good to Excellent |

| Pd-Catalyzed Carbonylative Cyclization | 2-Halopyridine, Alkyne, Aryl Iodide | Pd-catalyst, CO | 2-Aroylindolizines | Moderate to Good |

| Iodine-Mediated Oxidative Cyclization | 2-Alkylpyridine, Enolizable Aldehyde | I₂, DMSO | 1,3-Disubstituted | Moderate to Good |

Experimental Protocols

Protocol 1: Synthesis of a 1,2,3-Trisubstituted Indolizine via 1,3-Dipolar Cycloaddition

Description: This protocol describes a typical one-pot, two-step synthesis of an indolizine derivative from a pyridine, an α-bromoketone, and an activated alkyne, based on the widely used 1,3-dipolar cycloaddition methodology.

Materials and Reagents:

-

Pyridine (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyridine (1.0 eq) in anhydrous DMF, add 2-bromoacetophenone (1.0 eq).

-

Stir the mixture at room temperature for 6-8 hours to form the pyridinium salt. The progress can be monitored by TLC.

-

To the resulting suspension, add anhydrous K₂CO₃ (3.0 eq) and DMAD (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure indolizine product.

Characterization:

-

The structure of the final product is typically confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Oxidative Cross-Coupling/Cyclization

Description: This protocol outlines a modern approach to synthesizing 1,3-disubstituted indolizines from a 2-(pyridin-2-yl)acetate derivative and an olefin, as reported by Jia and coworkers.

Materials and Reagents:

-

Ethyl 2-(pyridin-2-yl)acetate (1.0 eq)

-

Styrene (2.0 eq)

-

Copper(I) Iodide (CuI) (20 mol%)

-

Iodine (I₂) (2.0 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), add ethyl 2-(pyridin-2-yl)acetate (1.0 eq), CuI (0.2 eq), and I₂ (2.0 eq).

-

Add anhydrous DCE followed by styrene (2.0 eq) via syringe.

-

Seal the tube and heat the reaction mixture at 100°C for 12 hours.

-

Cool the reaction to room temperature and quench by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted indolizine.

Characterization:

-

The product structure is confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Visualizations: Synthetic Pathways and Mechanisms

Caption: Overview of classical indolizine synthesis pathways.

Caption: General mechanism of 1,3-dipolar cycloaddition.

Caption: Generalized workflow for modern catalytic synthesis.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. ijettjournal.org [ijettjournal.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. soc.chim.it [soc.chim.it]

- 12. Indolizine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Multicomponent Synthesis of Indolizines Via Palladium Catalyzed Carbonylation Chemistry - ProQuest [proquest.com]

- 16. Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for Indolizine Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of indolizine systems. Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and potential applications of these molecules. This guide details the theoretical principles, computational methodologies, and practical applications of these calculations, supplemented with experimental protocols and structured data for comparative analysis.

Theoretical Principles and Computational Methods

Quantum chemical calculations for indolizine systems are predominantly based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.

Commonly Used DFT Functionals

The selection of a DFT functional depends on the specific properties being investigated. For indolizine systems, a range of functionals have been successfully employed:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used for geometry optimizations and electronic structure calculations of organic molecules, including indolizines.[3][4]

-

CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that is particularly well-suited for studying charge-transfer excitations and the photophysical properties of indolizine derivatives using Time-Dependent DFT (TD-DFT).[4]

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality functional that provides good accuracy for main-group thermochemistry, kinetics, and noncovalent interactions.

-

PBE0 (Perdew-Burke-Ernzerhof, with 1/4 exact exchange): A hybrid functional that often yields accurate results for a variety of molecular properties.

-

wB97XD (Head-Gordon group's functional with long-range and dispersion corrections): This functional includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.

Basis Sets for Indolizine Calculations

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For indolizine systems, Pople-style basis sets are commonly used:

-

6-31G(d): A double-zeta basis set with polarization functions on heavy atoms, providing a good starting point for geometry optimizations.

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy and hydrogen atoms, offering higher accuracy for energies and properties.[3][4]

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations provide a wealth of quantitative data that can be used to predict and rationalize the behavior of indolizine derivatives. The following tables summarize key calculated properties from various studies.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Indolizine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Diethyl 3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate | B3LYP/6-311++G(d,p) | -6.21 | -2.15 | 4.06 | [3] |

| Substituted Indolizine Derivative | DFT Calculation | -5.89 | -1.97 | 3.92 | [3] |

| Another Substituted Indolizine | DFT Calculation | -6.05 | -2.01 | 4.04 | [3] |

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Indolizine Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |

| C=O stretch | 1708 | 1728 | Carbonyl group vibration |

| C-N stretch | 1380 | 1382 | Ring nitrogen-carbon bond vibration |

| C-H stretch (aromatic) | 3050 | 3055 | Aromatic C-H bond vibration |

Note: Calculated frequencies are often scaled to better match experimental values.

Experimental Protocols

The synthesis of indolizine derivatives is often a prerequisite for experimental validation of computational predictions. The 1,3-dipolar cycloaddition reaction is a widely used and efficient method for constructing the indolizine core.[5][6][7][8]

General Protocol for the Synthesis of Azoindolizine Derivatives

This protocol describes a rapid and efficient synthesis of azoindolizine derivatives.[9][10]

Step 1: Preparation of Aryl Diazonium Salts

-

Dissolve the corresponding aniline (5 mmol) in a mixture of absolute ethanol (3 mL) and an aqueous solution of HBF₄ (50%, 1.25 mL, 10 mmol).[9][10]

-

Stir the resulting mixture at room temperature for 1 hour.[9][10]

-

Add diethyl ether (10 mL) to precipitate the aryl diazonium tetrafluoroborate.[9][10]

-

Filter the precipitate and wash with diethyl ether (3 x 10 mL).[9][10]

-

Dry the aryl diazonium tetrafluoroborate and use it directly in the next step without further purification.[9][10]

Step 2: Preparation of Azoindolizine Derivatives

-

Dissolve the indolizine (0.25 mmol) in CH₂Cl₂ (3 mL).[9][10]

-

Add the aryl diazonium tetrafluoroborate (0.25 mmol) to the solution.[9][10]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[9][10]

-

Rinse the residue with diethyl ether to obtain the desired product.[9][10]

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational and experimental studies of indolizine systems.

Signaling Pathway: Apoptosis Induction by an Indolizine Derivative

Certain indolizine derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial p53 pathway.[11][12] The following diagram illustrates the key steps in this process.

Caption: Indolizine-induced apoptosis via the mitochondrial p53 pathway.

Experimental and Computational Workflow

The integration of experimental synthesis and in silico analysis is a powerful strategy for the development of novel indolizine-based compounds.

Caption: Workflow for indolizine drug design and discovery.

Conclusion

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the structure-property relationships of indolizine systems. This guide has provided an overview of the theoretical methods, computational protocols, and practical applications in this field. The integration of computational and experimental approaches, as outlined in the proposed workflow, is crucial for accelerating the discovery and development of novel indolizine-based compounds for a wide range of applications, from pharmaceuticals to advanced materials. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly further enhance the role of in silico studies in advancing our understanding of these versatile heterocyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijettjournal.org [ijettjournal.org]

- 9. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically for 3-Methylindolizine is not extensively available in public literature. This guide provides a comprehensive framework based on established principles for the analysis of novel heterocyclic compounds. The quantitative data presented is predictive and illustrative, grounded in the known properties of structurally related molecules such as 3-methylindole and general principles of organic chemistry. This document is intended to guide the design of experimental studies for this compound.

Introduction

This compound is a nitrogen-containing heterocyclic compound, a structural isomer of the well-studied 3-methylindole. The indolizine ring system is a key structural motif in various natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities.[1][2] For any novel compound like this compound to be considered for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. Key among these are solubility and stability, which directly impact bioavailability, formulation, storage, and shelf-life.

This technical guide outlines the theoretical and practical considerations for conducting comprehensive solubility and stability studies on this compound. It provides detailed experimental protocols for key assays and presents predictive data to serve as a baseline for laboratory investigations.

Solubility Studies

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and bioavailability. The solubility of heterocyclic compounds like this compound is influenced by factors such as the polarity of the solvent, pH, and temperature. The nitrogen atom in the indolizine ring imparts a degree of polarity and potential for ionization, suggesting that its solubility will be pH-dependent.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar solvents. Its solubility in aqueous media is likely to be limited but can be influenced by pH. The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility Category | Rationale |

|---|---|---|---|

| Water | Polar Protic | Sparingly Soluble | The aromatic rings are hydrophobic, but the nitrogen atom allows for some hydrogen bonding. |

| 0.1 M HCl | Aqueous Acidic | Soluble | The basic nitrogen atom is likely to be protonated, forming a more soluble salt. |

| 0.1 M NaOH | Aqueous Basic | Sparingly Soluble | Unlikely to ionize in basic conditions; solubility similar to pure water. |

| Ethanol | Polar Protic | Soluble | Polarity is suitable for interacting with both the aromatic system and the nitrogen heteroatom. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, its high polarity can effectively solvate the molecule. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent for many organic compounds with moderate polarity. |

| Dichloromethane | Nonpolar | Moderately Soluble | Can solvate the aromatic rings but is less effective for the polar nitrogen. |

| Hexane | Nonpolar | Insoluble | The high nonpolar character is incompatible with the polar nature of the indolizine ring. |

| DMSO | Polar Aprotic | Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vials to stand, permitting the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

This protocol assesses the solubility of the compound across a range of physiologically relevant pH values.

-

Buffer Preparation: Prepare a series of aqueous buffers covering a pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Solubility Measurement: Perform the Shake-Flask Method (as described in 2.2.1) for each prepared buffer.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH value to generate the pH-solubility profile. This profile is crucial for predicting the compound's behavior in different segments of the gastrointestinal tract.

Workflow for Solubility Determination

References

Investigating the Aromaticity of the Indolizine Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a nitrogen-fused bicyclic heterocycle, is a crucial scaffold in medicinal chemistry and materials science. Its chemical behavior and stability are governed by its aromatic character, a property that arises from the delocalization of its 10 π-electron system. This technical guide provides an in-depth investigation into the aromaticity of the indolizine ring, synthesizing evidence from theoretical calculations, spectroscopic analyses, and chemical reactivity studies. We present key quantitative data, detail the experimental and computational protocols used for its characterization, and provide visual diagrams to elucidate core concepts and workflows, offering a comprehensive resource for professionals in the field.

Introduction to Indolizine and Aromaticity

Indolizine (pyrrolo[1,2-a]pyridine) is a heterocyclic aromatic compound consisting of a five-membered pyrrole ring fused to a six-membered pyridine ring, with a bridgehead nitrogen atom.[1][2] Unlike its isomer indole, indolizine is a 10 π-electron system, conforming to Hückel's rule (4n+2 π electrons, where n=2), which is the primary indicator of aromaticity. This electron delocalization results in significant thermodynamic stability, planarity, and a characteristic reactivity that favors substitution over addition reactions. Understanding the degree and nature of this aromaticity is critical for predicting the molecule's properties and designing novel derivatives for applications in drug development and organic electronics.

The aromaticity of indolizine is not uniformly distributed across the bicyclic system. Theoretical and experimental evidence suggests a nuanced picture, where the five-membered ring exhibits a higher degree of aromatic character, resembling pyrrole, while the six-membered ring is more akin to an electron-deficient pyridine ring.[3] This guide will explore the multifaceted evidence supporting its aromatic nature.

Theoretical Assessment of Aromaticity

Computational chemistry provides powerful tools for quantifying the aromaticity of a molecule. Methods based on magnetic, structural, and energetic criteria are commonly employed.

2.1. Key Aromaticity Indices

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) indicates a diatropic ring current, a hallmark of aromaticity. More negative values generally correspond to stronger aromatic character.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the equalization of bond lengths within a ring compared to an ideal aromatic system. HOMA values range from <0 for antiaromatic systems to a theoretical maximum of 1 for fully aromatic systems (like benzene).[4]

-

Isomerization Stabilization Energy (ISE): This energetic criterion compares the energy of the cyclic system to a hypothetical, non-aromatic acyclic isomer. A significant stabilization energy for the cyclic form provides evidence of aromaticity.[5]

While specific calculated values for the parent indolizine are sparse in comparative literature, theoretical studies on related systems consistently support its aromatic character. For context, the benchmark values for benzene, a quintessential aromatic compound, are provided in the table below. The consensus from computational studies is that the five-membered ring of indolizine possesses a more pronounced aromatic character than the six-membered ring.

Table 1: Theoretical Aromaticity Indices (Illustrative)

| Index | Benzene (Reference Value) | Expected Trend for Indolizine |

|---|---|---|

| HOMA | ~0.99[6] | > 0.5 (Aromatic) |

| NICS(1)zz (ppm) | ~ -30[7] | Significantly negative value |

| ISE (kcal/mol) | Highly negative | Significantly negative |

Experimental Evidence of Aromaticity

Experimental data from spectroscopy, crystallography, and reactivity studies provide tangible proof of indolizine's aromatic nature.

3.1. Spectroscopic Evidence: NMR Analysis

In ¹H NMR spectroscopy, aromatic compounds exhibit proton signals in a characteristic downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring current. The observed chemical shifts for indolizine's protons fall within this range, providing strong evidence of its aromaticity. ¹³C NMR data further supports this, with chemical shifts typical for sp²-hybridized carbons in a delocalized system.

Table 2: Typical NMR Spectroscopic Data for the Indolizine Scaffold (Note: Data compiled from simple derivatives; shifts can vary with substitution.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1/H1 | 6.8 - 7.2 | 115 - 120 |

| C2/H2 | 6.5 - 6.9 | 105 - 110 |

| C3/H3 | 7.2 - 7.6 | 108 - 112 |

| C5/H5 | 7.8 - 8.2 | 118 - 122 |

| C6/H6 | 6.6 - 7.0 | 110 - 114 |

| C7/H7 | 7.0 - 7.4 | 120 - 125 |

| C8 | - | 125 - 130 |

| C8a | - | 130 - 135 |

3.2. Structural Evidence: X-ray Crystallography

X-ray diffraction studies of indolizine derivatives reveal a planar molecular structure, which is a prerequisite for effective π-orbital overlap and aromaticity. Furthermore, the carbon-carbon and carbon-nitrogen bond lengths are intermediate between those of typical single and double bonds. This bond length equalization is a direct consequence of electron delocalization across the ring system.

Table 3: Representative Bond Lengths in Aromatic N-Heterocycles (Å) (Note: These are average values; specific lengths in indolizine will vary slightly.)

| Bond Type | Typical Single Bond (Å) | Typical Double Bond (Å) | Aromatic Bond (Å) |

|---|---|---|---|

| C—C | 1.54 | 1.34 | ~1.39 - 1.42[8] |

| C—N | 1.47 | 1.27 | ~1.35 - 1.38[9] |

3.3. Reactivity Evidence: Electrophilic Substitution

A defining chemical property of aromatic compounds is their tendency to undergo electrophilic aromatic substitution (EAS) rather than the addition reactions characteristic of alkenes. Indolizines readily undergo EAS reactions such as nitration, halogenation, and acylation.[10] The electron-rich five-membered ring is the primary site of attack, with electrophiles preferentially substituting at the C3 and C1 positions. This reactivity preserves the stable 10 π-electron aromatic system.

Key Experimental & Computational Protocols

4.1. Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra to characterize an indolizine derivative.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified indolizine sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure magnetic field homogeneity.

-

Acquire spectra at a standard temperature, typically 25 °C (298 K).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.

-

4.2. Protocol: Single-Crystal X-ray Diffraction

This protocol describes a generalized workflow for determining the molecular structure of a crystalline indolizine derivative.

-

Crystal Growth and Selection:

-

Grow single crystals of the compound, suitable for diffraction (typically 0.1-0.3 mm in size), using methods like slow evaporation, vapor diffusion, or cooling.

-

Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

Mount the crystal on a single-crystal X-ray diffractometer, often equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations.

-

Determine the unit cell parameters and crystal system from initial diffraction images.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω-scans).

-

-

Structure Solution and Refinement:

-

Process the raw data (integration and scaling) using software like CrysAlisPro or DENZO-SMN.

-

Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT to locate the initial atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL. This involves refining atomic coordinates, thermal parameters, and occupancies.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Analyze the final model for bond lengths, bond angles, and planarity to confirm the molecular geometry.

-

4.3. Protocol: DFT Calculation of Aromaticity Indices

This protocol provides a best-practice approach for calculating NICS and HOMA indices using Density Functional Theory (DFT).

-

Molecular Structure Input:

-

Build the 3D structure of the indolizine molecule using a molecular editor (e.g., GaussView, Avogadro).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization using a suitable DFT functional and basis set. A common and robust choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ.[2]

-

Run the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

NICS Calculation:

-

Using the optimized geometry, set up a new calculation for NMR properties.

-

Specify the Gauge-Independent Atomic Orbital (GIAO) method.

-

To calculate NICS(1)zz, place a ghost atom (Bq) at a position 1 Å perpendicular to the geometric center of both the five-membered and six-membered rings.

-

The magnetic shielding tensor component perpendicular to the ring plane (zz component) at the ghost atom's position corresponds to the NICS(1)zz value.

-

-

HOMA Calculation:

-

Extract the optimized bond lengths for all bonds within each ring from the geometry optimization output file.

-

Calculate the HOMA index using its mathematical formula, which requires the optimized experimental bond lengths (Rᵢ), the number of bonds (n), and reference values for the optimal bond length (Rₒₚₜ) and a normalization constant (α) for each bond type (C-C, C-N). These parameters are well-documented in the literature.

-

HOMA = 1 - [α/n] * Σ(Rₒₚₜ - Rᵢ)²

-

Visualizations of Key Concepts

Electron Delocalization in Indolizine

The aromaticity of indolizine is a direct result of the delocalization of its 10 π-electrons across the bicyclic framework. The resonance structures below illustrate how electron density is distributed, particularly into the five-membered ring, which accounts for its high reactivity in electrophilic substitutions at the C1 and C3 positions.

Caption: Key resonance structures illustrating π-electron delocalization in the indolizine core.

Workflow for Aromaticity Investigation

A comprehensive assessment of aromaticity requires a multi-faceted approach, combining both theoretical calculations and experimental validation. The following workflow outlines the logical steps to characterize the aromaticity of a novel indolizine derivative.

Caption: A workflow diagram for the theoretical and experimental investigation of aromaticity.

Mechanism of Electrophilic Aromatic Substitution (EAS)

The characteristic reactivity of indolizine towards electrophiles provides strong chemical evidence for its aromaticity. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore the aromatic system. Attack at the C3 position is generally favored.

Caption: The general mechanism for electrophilic aromatic substitution on the indolizine ring.

Conclusion

The aromaticity of the indolizine ring system is a well-established property supported by a robust body of evidence from multiple domains. Theoretical calculations consistently predict a stable, delocalized 10 π-electron system. This is confirmed experimentally by the characteristic downfield chemical shifts in NMR spectra, the planar geometry and intermediate bond lengths observed in crystallographic studies, and the pronounced tendency to undergo electrophilic substitution reactions. Together, these findings provide a comprehensive picture of indolizine as a key aromatic scaffold, informing its application in the rational design of new pharmaceuticals and functional organic materials.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. theorchem.ru [theorchem.ru]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the Electron Density and Reactivity of 3-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties and chemical reactivity of 3-methylindolizine. The document summarizes key data in structured tables, offers detailed experimental protocols for important transformations, and utilizes visualizations to clarify complex relationships and mechanisms.

Introduction to this compound

Indolizine is a nitrogen-fused heterocyclic aromatic compound, isomeric with indole, that consists of a pyridine ring fused to a pyrrole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique biological and photophysical properties of its derivatives. The indolizine nucleus is characterized by a π-deficient six-membered (pyridine) ring and a π-rich five-membered (pyrrole) ring, which dictates its chemical behavior.

This compound, the subject of this guide, features a methyl group at the 3-position of the indolizine core. This substitution pattern is crucial as it blocks one of the most reactive sites of the parent ring system, thereby directing subsequent chemical transformations to other positions and enabling the synthesis of specifically functionalized molecules.

A Technical Guide to the Fluorescence and Quantum Yield of Indolizine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorescence of indolizine-based compounds and the methodologies for quantifying their emission efficiency through quantum yield determination. Indolizine and its derivatives have garnered significant interest in biomedical research and drug development due to their intrinsic fluorescence, which can be rationally tuned for various applications, including bioimaging and sensing.

Core Principles of Indolizine Fluorescence

Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole, that serves as the core scaffold for a growing class of fluorophores.[1][2] Its conjugated planar electronic structure is the basis for its inherent fluorescence properties. The fluorescence characteristics of indolizine derivatives can be precisely modulated by strategic chemical modifications, a principle that has been extensively utilized in the development of novel fluorescent probes.[3]

The fluorescence of these molecules is fundamentally governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent return of the electron to the ground state can occur through the emission of a photon, a process known as fluorescence.

The Role of Substituents and Intramolecular Charge Transfer (ICT)

The photophysical properties of the indolizine core, such as emission wavelength (λem) and fluorescence quantum yield (ΦF), are highly sensitive to the nature and position of substituents.[4] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the indolizine scaffold can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the emission color.[5]

A key phenomenon influencing the fluorescence of many indolizine derivatives is Intramolecular Charge Transfer (ICT).[4][5] In "push-pull" systems, where an EDG (the "push") and an EWG (the "pull") are part of the same conjugated system, photoexcitation leads to a significant transfer of electron density from the donor to the acceptor. This results in a large change in the dipole moment of the excited state compared to the ground state, which often leads to a pronounced red-shift (bathochromic shift) in the emission spectrum, especially in polar solvents.[5][6]

The "Seoul-Fluor" platform, based on a 9-aryl-dihydropyrrolo[3,4-b]indolizin-3-one skeleton, provides a well-studied example of how systematic substitution can rationally tune the fluorescence properties of an indolizine core.[3][4] By modifying the substituents at the R¹ and R² positions, the emission wavelength can be controlled across the visible spectrum.[4]

Environmental Sensitivity and Solvatochromism

The ICT character of many indolizine fluorophores also imparts sensitivity to the local environment. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a common feature.[5] In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shifted emission. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within cellular organelles.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0. A high quantum yield is desirable for applications requiring bright fluorescent signals, such as in bioimaging. The quantum yield of indolizine derivatives can be controlled, for instance, through a process called photoinduced electron transfer (PeT), where electron-rich substituents can quench fluorescence.[3][4]

Quantitative Photophysical Data of Indolizine Derivatives

The following tables summarize the photophysical properties of selected indolizine derivatives from the literature, illustrating the impact of substitution on their fluorescence characteristics.

Table 1: Photophysical Properties of Selected Seoul-Fluor Derivatives

| Compound | R¹ Substituent | R² Substituent | Absorption Max (λabs, nm) in DCM | Emission Max (λem, nm) in DCM | Quantum Yield (ΦF) in DCM | Reference |

| SF-1 | H | H | 392 | 473 | 0.59 | [8] |

| SF-2 | OMe | H | 400 | 485 | 0.70 | [8] |

| SF-3 | NMe₂ | H | 422 | 513 | 0.12 | [8] |

| SF-4 | H | Ac | 412 | 510 | 0.86 | [8] |

| SF-5 | OMe | Ac | 421 | 525 | 0.96 | [8] |

| SF-6 | NMe₂ | Ac | 445 | 560 | 0.44 | [8] |

DCM: Dichloromethane

Table 2: Photophysical Properties of other Functional Indolizine Derivatives

| Compound Description | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| 3-pyridin-3-yl-indolizine derivative | Ethanol | 372 | 450 | Not specified | [9] |

| Indolizine-based pH probe (protonated) | Aqueous Buffer | Not specified | Not specified | 0.52 | [9] |

| 9-styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-one | Not specified | Not specified | ~512 (average) | Not specified | [10] |

Experimental Protocols

Synthesis of a Representative Fluorescent Indolizine: A Seoul-Fluor Derivative

The synthesis of the Seoul-Fluor core skeleton is often achieved through an intramolecular 1,3-dipolar cycloaddition reaction.[4] The following is a generalized protocol based on literature procedures.

Protocol: Synthesis of 9-Aryl-dihydropyrrolo[3,4-b]indolizin-3-one

-

Preparation of the Azomethine Ylide Precursor: A suitable 2-formylpyridine is reacted with an appropriate primary amine to form an imine. This imine is then N-acylated, for example, with an acid chloride, to yield the precursor for the azomethine ylide.

-

1,3-Dipolar Cycloaddition: The azomethine ylide is generated in situ from the precursor by treatment with a base (e.g., triethylamine). The ylide then undergoes a 1,3-dipolar cycloaddition reaction with a substituted olefin (dipolarophile).

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 9-aryl-dihydropyrrolo[3,4-b]indolizin-3-one derivative.

-

Characterization: The structure of the synthesized compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[11][12] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[7][11]

Protocol: Relative Quantum Yield Determination using Quinine Sulfate as a Standard

-